molecular formula C13H17NO2 B3022370 Methyl 4-(piperidin-3-yl)benzoate CAS No. 927801-30-7

Methyl 4-(piperidin-3-yl)benzoate

Cat. No.: B3022370
CAS No.: 927801-30-7
M. Wt: 219.28 g/mol
InChI Key: SHHWLICMWCGOCF-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-3-yl)benzoate: is an organic compound with the molecular formula C13H17NO2 . It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(piperidin-3-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(piperidin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(piperidin-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(piperidin-3-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive molecules .

Medicine: The compound’s piperidine moiety is a common feature in many pharmaceuticals. Researchers explore its potential as a scaffold for developing new drugs, particularly in the fields of neurology and psychiatry .

Industry: this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-(piperidin-3-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can enhance binding affinity and selectivity, leading to desired biological effects. The exact pathways involved can vary based on the target and the context of use .

Comparison with Similar Compounds

  • Methyl 3-(piperidin-4-yl)benzoate
  • 4-Methylesculetin
  • Methyl 3-(4-pyridyl)-3-oxopropanoate

Comparison: Methyl 4-(piperidin-3-yl)benzoate is unique due to the position of the piperidine ring on the benzoate moiety. This structural feature can influence its reactivity and interactions with other molecules. Compared to its isomers, such as methyl 3-(piperidin-4-yl)benzoate, the position of the piperidine ring can lead to different chemical and biological properties .

Properties

IUPAC Name

methyl 4-piperidin-3-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHWLICMWCGOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(piperidin-3-yl)benzoate
Reactant of Route 2
Methyl 4-(piperidin-3-yl)benzoate
Reactant of Route 3
Methyl 4-(piperidin-3-yl)benzoate
Reactant of Route 4
Methyl 4-(piperidin-3-yl)benzoate
Reactant of Route 5
Methyl 4-(piperidin-3-yl)benzoate
Reactant of Route 6
Methyl 4-(piperidin-3-yl)benzoate

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